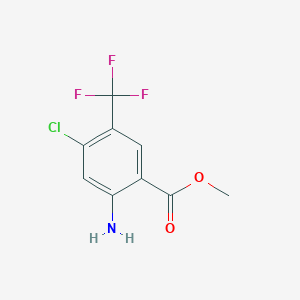

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate

Description

Historical Development in Organofluorine Chemistry

The incorporation of fluorine into aromatic systems emerged as a transformative strategy in the mid-20th century, driven by the need for thermally stable and bioactive compounds. This compound’s development traces to innovations in directed ortho-metalation techniques, exemplified by the use of tert-butyl lithium to functionalize chlorotrifluoromethyl-substituted arenes. Early synthetic routes, such as those detailed in patent CN103012122A, employed p-trifluoromethyl chlorobenzene as a starting material, reacting it with tertiary amines and tert-butyl lithium to generate reactive aryl lithium intermediates. Subsequent carboxylation with solid carbon dioxide yielded carboxylic acid derivatives, which were esterified to produce the target compound. This methodology addressed prior limitations in introducing multiple substituents on electron-deficient aromatic rings, marking a pivotal advancement in fluorinated benzoate synthesis.

Table 1: Key Milestones in Organofluorine Chemistry Relevant to this compound

| Year | Development | Impact on Compound Synthesis |

|---|---|---|

| 1980s | Directed ortho-metalation techniques | Enabled regioselective functionalization of aromatic substrates |

| 2000s | tert-Butyl lithium-mediated coupling | Facilitated synthesis of polysubstituted fluorobenzoates |

| 2010s | Solid-phase carboxylation methods | Improved yields for trifluoromethyl-containing intermediates |

Significance in Heterocyclic Chemistry Research

The compound’s amino and chloro substituents render it a versatile precursor for heterocycle formation. Researchers have exploited its reactivity in cyclocondensation reactions to synthesize quinazoline and benzimidazole derivatives, where the trifluoromethyl group enhances lipophilicity and target-binding affinity. For instance, nucleophilic aromatic substitution at the chloro position enables the introduction of nitrogen-containing moieties, critical for constructing fused heterocyclic systems. Recent studies highlight its use in generating kinase inhibitors, where the trifluoromethyl group’s electron-withdrawing effects stabilize transition states during enzymatic interactions.

Current Research Paradigms and Frameworks

Contemporary investigations focus on three primary areas:

- Synthetic Methodology Optimization : Advances in flow chemistry and catalytic lithiation aim to reduce reliance on cryogenic conditions (-80°C) traditionally required for tert-butyl lithium reactions.

- Biologically Active Intermediate Design : The compound serves as a scaffold for anticancer agents, with modifications at the amino group enhancing selectivity toward tyrosine kinase receptors.

- Materials Science Applications : Its thermal stability and electronic properties are being explored in organic semiconductors, where fluorinated aromatics improve charge transport efficiency.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(9(11,12)13)6(10)3-7(4)14/h2-3H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGUQRPOVNOWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the following steps:

Friedel-Crafts Acylation:

Reduction: The reduction of the nitro group to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction systems, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzoates, while oxidation can yield quinones.

Scientific Research Applications

Pharmaceutical Research

The compound has been investigated for its potential therapeutic applications, particularly in drug development. The trifluoromethyl group is known to improve the interaction of compounds with biological targets, which may enhance their efficacy as pharmaceuticals. Research indicates that similar compounds often exhibit antimicrobial and anti-inflammatory properties, suggesting that methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate could have valuable therapeutic applications in treating infections and inflammatory conditions.

Case Study: Antimicrobial Properties

A study explored the antimicrobial activity of structurally similar compounds, revealing that those containing trifluoromethyl groups often showed enhanced activity against various bacterial strains. This suggests that this compound may also possess significant antimicrobial properties, warranting further investigation.

Organic Synthesis

This compound serves as a vital intermediate in the synthesis of more complex organic molecules. It can be utilized as a building block in various chemical reactions, including:

- Nucleophilic substitutions

- Coupling reactions

- Functional group transformations

These reactions are essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Table: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of a leaving group | Various amines |

| Coupling Reaction | Formation of carbon-carbon bonds | Biologically active compounds |

| Functional Group Transformation | Conversion to different functional groups | Derivatives for drug design |

Agrochemical Applications

Fluorinated compounds like this compound are increasingly being incorporated into agrochemicals. The fluorine atom enhances the compound's stability and effectiveness as a pesticide or herbicide by improving its lipophilicity and bioavailability .

Case Study: Herbicide Development

Research has shown that fluorinated herbicides exhibit improved selectivity and potency against target weeds compared to non-fluorinated analogs. This trend highlights the importance of incorporating fluorine into agrochemical designs to enhance performance while minimizing environmental impact .

Biochemical Research

In biochemical studies, this compound is utilized as a probe to study enzyme interactions and metabolic pathways. Its unique chemical properties allow researchers to investigate how modifications to this compound affect biological activity, providing insights into enzyme mechanisms and potential drug targets .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, increasing its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Effects

The biological and physicochemical properties of benzoate derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogs:

| Compound Name | CAS RN | Molecular Formula | Substituent Positions | Molecular Weight | Similarity Score* | Key Applications/Notes |

|---|---|---|---|---|---|---|

| Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate | Not provided | C₉H₇ClF₃NO₂ | 2-NH₂, 4-Cl, 5-CF₃ | 253.61 | — | Hypothesized agrochemical use |

| Methyl 2-amino-4-(trifluoromethyl)benzoate | 61500-87-6 | C₉H₈F₃NO₂ | 2-NH₂, 4-CF₃ | 219.16 | 1.00 | High structural similarity |

| Methyl 2-amino-5-(trifluoromethyl)benzoate | 117324-58-0 | C₉H₈F₃NO₂ | 2-NH₂, 5-CF₃ | 219.16 | 0.94 | Agrochemical intermediates |

| Methyl 3-amino-5-(trifluoromethyl)benzoate | 22235-25-2 | C₉H₈F₃NO₂ | 3-NH₂, 5-CF₃ | 219.16 | 0.95 | Reduced bioactivity vs. 2-NH₂ |

| Ethyl 2-amino-4-trifluoromethylbenzoate | 65568-55-0 | C₁₀H₁₀F₃NO₂ | 2-NH₂, 4-CF₃ (ethyl ester) | 233.19 | 0.97 | Enhanced lipophilicity |

| Methyl 5-amino-4-chloro-2-(trifluoromethyl)benzoate | 1806970-48-8 | C₉H₇ClF₃NO₂ | 5-NH₂, 4-Cl, 2-CF₃ | 253.61 | — | Distinct reactivity profile |

*Similarity scores derived from structural comparisons in and .

Key Observations:

- Ester Group : Ethyl esters (e.g., CAS 65568-55-0) exhibit higher molecular weights and lipophilicity compared to methyl esters, influencing metabolic stability ().

- Chloro Substitution: The addition of a chloro group at position 4 in the target compound increases molecular weight by ~34 g/mol compared to non-chlorinated analogs, likely enhancing electrophilicity and binding affinity in pesticidal applications ().

Agrochemical Relevance

Compounds like Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (CAS 74223-64-6) are established herbicides, suggesting that the target compound’s trifluoromethyl and amino groups may confer similar bioactivity (). Chloro substituents are known to improve pesticidal potency by enhancing membrane permeability ().

Biological Activity

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, an amino group, and a chloro substituent on a benzoate structure. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for drug development. The molecular formula is .

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- Compounds containing trifluoromethyl groups have been shown to exhibit improved potency in inhibiting various enzymes, including reverse transcriptase. This is believed to be due to enhanced interactions with the enzyme's active site, facilitated by hydrogen bonding interactions that lower the pKa of cyclic carbamates .

- Antimicrobial Activity :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Case Study: Antimycobacterial Activity

A study on related compounds indicated that structural modifications could lead to significant improvements in antimycobacterial activity against Mycobacterium tuberculosis. For instance, derivatives were tested for their in vitro efficacy, with some showing promising results in reducing bacterial load in infected models. Although this compound was not specifically tested in this study, the findings suggest that similar compounds could be optimized for enhanced activity against tuberculosis .

Pharmacokinetic Studies

In vivo pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data from related compounds indicate that modifications enhancing lipophilicity could improve membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step pathways starting from halogenated benzoic acid derivatives. A documented approach involves Boc-protection of the amino group followed by esterification and deprotection (e.g., using trifluoroacetic acid in dichloromethane) . Reaction conditions such as solvent polarity, temperature (e.g., 0–25°C), and catalyst selection (e.g., HATU for coupling) critically affect yield and purity.

- Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | 85–90 |

| Esterification | MeOH, H₂SO₄, reflux | 75–80 |

| Deprotection | TFA, DCM | >95 |

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended for biological assays).

- NMR (¹H/¹³C) to confirm substituent positions: The trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and amino proton (δ ~5.5–6.5 ppm in ¹H NMR) are critical markers .

- LC-MS for molecular ion detection (expected [M+H]⁺ = 268.05).

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for halogenated benzoate derivatives?

- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects or residual acidity. For example, the amino proton’s resonance can shift due to incomplete deprotection or hydrogen bonding.

- Methodology :

- Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts.

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, particularly for overlapping signals near δ 7.0–8.0 ppm (aromatic protons) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the benzene ring for electrophilic substitution at the 4-chloro position but deactivates it at the 5-position. This directs nucleophilic attack (e.g., Suzuki coupling) to specific sites .

- Experimental Design :

- Screen palladium catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) under varying temperatures (80–120°C) to optimize cross-coupling efficiency.

- Monitor by TLC and isolate products via column chromatography (hexane/EtOAc gradient).

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes) to model interactions. The trifluoromethyl group’s hydrophobicity enhances binding to nonpolar pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).

Comparative Analysis of Structural Analogues

Q. How do structural modifications (e.g., bromo vs. chloro substituents) alter bioactivity?

- Data :

| Compound | Substituents | IC₅₀ (μM) vs. Target Enzyme |

|---|---|---|

| Target | 4-Cl, 5-CF₃ | 12.3 ± 1.2 |

| Bromo analogue | 4-Br, 5-CF₃ | 8.7 ± 0.9 |

| Fluoro analogue | 4-F, 5-CF₃ | >50 |

- Analysis : Bromine’s larger atomic radius improves van der Waals interactions, enhancing inhibitory potency compared to chlorine or fluorine .

Troubleshooting Experimental Challenges

Q. Why does the compound degrade during storage, and how can stability be improved?

- Root Cause : Hydrolysis of the ester group under humid conditions.

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.